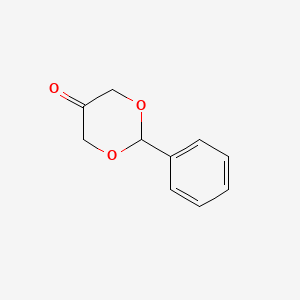

2-Phenyl-1,3-dioxan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1,3-dioxan-5-one is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 and is solid at room temperature . The compound is also known by its IUPAC name, 2-phenyl-1,3-dioxan-5-one .

Synthesis Analysis

The synthesis of 2-Phenyl-1,3-dioxan-5-one can be achieved through the oxidation of a cis-trans mixture of 2-phenyl-1,3-dioxan-5-ol with ruthenium tetraoxide . Another method involves the condensation of glycerol with benzaldehyde, catalyzed by p-toluenesulfonic acid .Molecular Structure Analysis

The InChI code for 2-Phenyl-1,3-dioxan-5-one is 1S/C10H10O3/c11-9-6-12-10 (13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates the presence of a phenyl group attached to the 1,3-dioxan-5-one ring.Chemical Reactions Analysis

2-Phenyl-1,3-dioxan-5-one has been observed to undergo dimerization in carbon tetrachloride solution at room temperature . It can also participate in Claisen-Schmidt reactions .Physical And Chemical Properties Analysis

2-Phenyl-1,3-dioxan-5-one has a boiling point of 318.7±42.0 C at 760 mmHg and a melting point of 69-71 C . It is recommended to be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Carbonate Monomers

2-Phenyl-1,3-dioxan-5-one can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, which is a carbonate of glycerol monomer. This compound is significant in the production of polymers through ring-opening polymerization processes .

Polymer Synthesis

The compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2), which is a catalyst used in the synthesis of polymers .

Green Chemistry

In the field of green chemistry, 2-Phenyl-1,3-dioxan-5-one is an intermediate in the production of dihydroxyacetone and 1,2-propanediol, which are compounds of great commercial value. It is produced through glycerol acetalization with benzaldehyde .

Oxidation Reactions

This compound is also involved in oxidation reactions where it is converted into PDO (2-phenyl-1,3-dioxan-5-One). The reaction takes place at low temperatures using specific catalysts and co-catalysts, highlighting its role in complex chemical processes .

Diastereoselectivity in Organic Reactions

2-Phenyl-1,3-dioxan-5-one plays a role in the study of diastereoselectivity in organic reactions. It is used to understand interactions that destabilize certain transition states due to the electronegative character of oxygen .

Pharmaceutical Testing

Due to its defined structure and properties, 2-Phenyl-1,3-dioxan-5-one is used in pharmaceutical testing as a reference standard to ensure accurate results in various analyses .

Synthesis and Deprotonation Studies

It serves as a subject for synthesis and deprotonation studies due to its nature as an acetal and ketal protected form of key building blocks in nature .

Mecanismo De Acción

Target of Action

2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .

Biochemical Pathways

2-Phenyl-1,3-dioxan-5-one is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .

Pharmacokinetics

Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of 2-Phenyl-1,3-dioxan-5-one is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Action Environment

The action of 2-Phenyl-1,3-dioxan-5-one is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Phenyl-1,3-dioxan-5-one are not mentioned in the search results, its potential uses in the synthesis of other compounds and participation in various chemical reactions suggest that it could have applications in the development of new synthetic methods and materials .

Propiedades

IUPAC Name |

2-phenyl-1,3-dioxan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCQVDEHZTFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3-dioxan-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)